3,5-Dimethylcyclohexyl chloroformate

Description

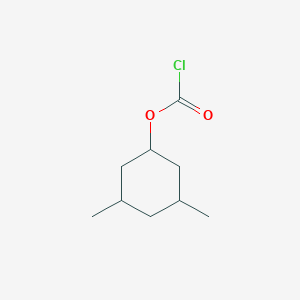

3,5-Dimethylcyclohexyl chloroformate (CAS No. 1506183-62-5) is an organochlorine compound with the molecular formula C₉H₁₅ClO₂ and a molecular weight of 190.67 g/mol . Its structure consists of a cyclohexyl ring substituted with two methyl groups at the 3 and 5 positions, linked to a chloroformate functional group (-O-CO-Cl). The SMILES notation O=C(Cl)OC1CC(C)CC(C)C1 highlights its stereochemical configuration . This compound is classified as an acylating agent, commonly used in organic synthesis for introducing the cyclohexylmethyl carbonyl group into target molecules.

Properties

Molecular Formula |

C9H15ClO2 |

|---|---|

Molecular Weight |

190.67 g/mol |

IUPAC Name |

(3,5-dimethylcyclohexyl) carbonochloridate |

InChI |

InChI=1S/C9H15ClO2/c1-6-3-7(2)5-8(4-6)12-9(10)11/h6-8H,3-5H2,1-2H3 |

InChI Key |

RTEYUKBPLDBPQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1)OC(=O)Cl)C |

Origin of Product |

United States |

Preparation Methods

3,5-Dimethylcyclohexyl chloroformate can be synthesized through the reaction of 3,5-dimethylcyclohexanol with phosgene (COCl₂). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid (HCl) produced during the reaction. The general reaction is as follows:

3,5-Dimethylcyclohexanol+Phosgene→3,5-Dimethylcyclohexyl chloroformate+HCl

Industrial production methods often involve the use of continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for handling phosgene safely .

Chemical Reactions Analysis

3,5-Dimethylcyclohexyl chloroformate undergoes several types of chemical reactions:

-

Substitution Reactions: : It reacts with amines to form carbamates and with alcohols to form carbonate esters. For example:

3,5-Dimethylcyclohexyl chloroformate+Amine→Carbamate+HCl

3,5-Dimethylcyclohexyl chloroformate+Alcohol→Carbonate Ester+HCl

-

Hydrolysis: : In the presence of water, it hydrolyzes to form 3,5-dimethylcyclohexanol and carbon dioxide (CO₂):

3,5-Dimethylcyclohexyl chloroformate+H₂O→3,5-Dimethylcyclohexanol+CO₂+HCl

Common reagents used in these reactions include amines, alcohols, and bases like pyridine .

Scientific Research Applications

3,5-Dimethylcyclohexyl chloroformate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethylcyclohexyl chloroformate involves its reactivity as a chloroformate ester. It reacts with nucleophiles, such as amines and alcohols, to form carbamates and carbonate esters, respectively. The reaction proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the carbonyl carbon of the chloroformate, displacing the chloride ion (Cl⁻) .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3,5-dimethylcyclohexyl chloroformate and analogous chloroformates:

Key Observations :

- Substituent Effects : The cyclohexyl group in this compound introduces significant steric hindrance compared to phenyl or linear/branched alkyl groups. This bulkiness may reduce reactivity in nucleophilic acyl substitution reactions compared to smaller chloroformates like ethyl or isopropyl derivatives .

- Aromatic vs.

Physical Properties

- Volatility : Ethyl and isopropyl chloroformates (MW ~108 g/mol) are highly volatile, with lower boiling points compared to 3,5-dimethylcyclohexyl (MW 190.67 g/mol) and 3,5-dimethylphenyl (MW 184.62 g/mol) derivatives .

Biological Activity

3,5-Dimethylcyclohexyl chloroformate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C10H17ClO2

- Molecular Weight : 202.7 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with various biological macromolecules. The chloroformate group is known to react with nucleophiles, such as amino acids in proteins, leading to the modification of enzymatic activities and potentially altering metabolic pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549).

- Cell Viability Assay Results :

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Induction of apoptosis via caspase activation |

| A549 | 22.8 | Cell cycle arrest at G1 phase |

The observed IC50 values indicate that the compound effectively reduces cell viability at relatively low concentrations, highlighting its potential as a chemotherapeutic agent.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized this compound and evaluated its biological properties. The synthesis involved reacting 3,5-dimethylcyclohexanol with phosgene under controlled conditions. Following synthesis, the compound was tested for antimicrobial and anticancer activities.

- Findings : The synthesized compound exhibited a greater antimicrobial effect compared to commercially available antibiotics. Additionally, it showed promising anticancer activity in cell lines resistant to conventional therapies.

Case Study 2: Toxicological Assessment

Another investigation focused on the toxicological profile of this compound. In vivo studies conducted on murine models assessed the compound's safety and potential side effects.

- Results : The study revealed no significant acute toxicity at doses up to 100 mg/kg body weight. However, chronic exposure led to mild hepatotoxicity, emphasizing the need for further safety evaluations before clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.